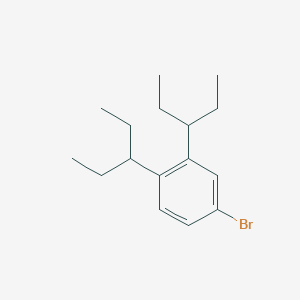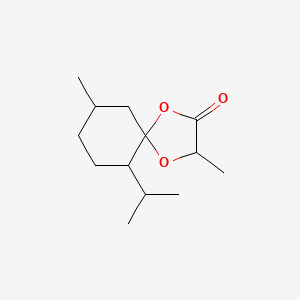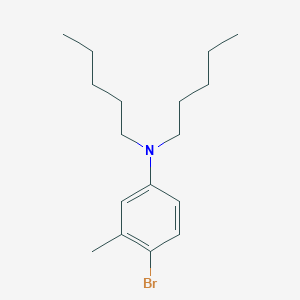
4-Bromo-3-methyl-N,N-dipentylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methyl-N,N-dipentylaniline is an organic compound with the molecular formula C18H30BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by pentyl groups, and the aromatic ring is substituted with a bromine atom and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-N,N-dipentylaniline typically involves the bromination of 3-methyl-N,N-dipentylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-N,N-dipentylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Major Products
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Reduction: Formation of this compound with reduced functional groups.
Scientific Research Applications
4-Bromo-3-methyl-N,N-dipentylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-N,N-dipentylaniline involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the aromatic ring influence its electronic properties, affecting its reactivity and binding affinity to various enzymes and receptors. The pentyl groups on the nitrogen atom enhance its lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylaniline: Lacks the dipentyl groups, making it less lipophilic and potentially less bioactive.
4-Bromo-3-methylbenzonitrile: Contains a nitrile group instead of the dipentyl groups, altering its reactivity and applications.
4-Bromo-3-methyl-N-propylbenzamide:
Uniqueness
4-Bromo-3-methyl-N,N-dipentylaniline is unique due to the presence of both bromine and methyl substituents on the aromatic ring, combined with the dipentyl groups on the nitrogen atom. This unique structure imparts distinct electronic and steric properties, making it valuable for specific chemical transformations and applications in various fields.
Properties
CAS No. |
823216-23-5 |
|---|---|
Molecular Formula |
C17H28BrN |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-bromo-3-methyl-N,N-dipentylaniline |
InChI |
InChI=1S/C17H28BrN/c1-4-6-8-12-19(13-9-7-5-2)16-10-11-17(18)15(3)14-16/h10-11,14H,4-9,12-13H2,1-3H3 |
InChI Key |
URXOAWDZNWVQLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C1=CC(=C(C=C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
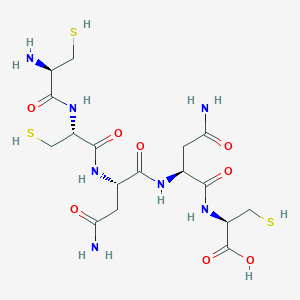
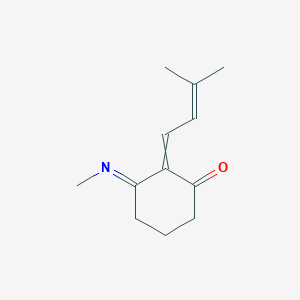
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)
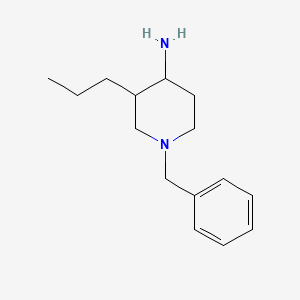

![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)

![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)
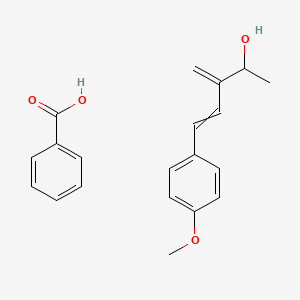
![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
